(S)-3-Fluoropyrrolidine-3-carboxylic acid hcl
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Overview
Description
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of fluorinated pyrrolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyrrolidine ring. The reaction conditions often involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes the purification steps such as crystallization or chromatography to obtain the hydrochloride salt form of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles such as hydroxyl or amino groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are used under basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyrrolidine: Lacks the carboxylic acid group.
Pyrrolidine-3-carboxylic acid: Lacks the fluorine atom.
Fluoroproline: A fluorinated derivative of proline.
Uniqueness
(S)-3-Fluoropyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of both the fluorine atom and the carboxylic acid group, which can significantly influence its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9ClFNO2 |
---|---|
Molecular Weight |
169.58 g/mol |
IUPAC Name |
(3S)-3-fluoropyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-2-7-3-5;/h7H,1-3H2,(H,8,9);1H/t5-;/m0./s1 |
InChI Key |
CBGMUBKXUNQNAI-JEDNCBNOSA-N |
Isomeric SMILES |
C1CNC[C@@]1(C(=O)O)F.Cl |
Canonical SMILES |
C1CNCC1(C(=O)O)F.Cl |
Origin of Product |
United States |
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